molecular formula C8H8FN B1368797 5-Fluoro-2,3-dihydro-1H-isoindole CAS No. 57584-71-1

5-Fluoro-2,3-dihydro-1H-isoindole

Cat. No. B1368797
CAS RN: 57584-71-1
M. Wt: 137.15 g/mol
InChI Key: UYIALDLZAMTNLK-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydro-1H-isoindole (also known as 5-F-HDI) is a molecule that has been studied extensively in recent years due to its many potential applications in scientific research. It is a heterocyclic compound that is composed of a five-membered ring with a fluorine atom attached at the 5-position. 5-F-HDI has been found to have a wide range of biological activities and has been used in many different research fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1. Biological Potential of Indole Derivatives

  • Application Summary: Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

2. α-Glucosidase Inhibitors

  • Application Summary: A series of 5-fluoro-2-oxindole derivatives were synthesized and investigated for their α-glucosidase inhibitory activities . α-Glucosidase inhibitors are known to prevent the digestion of carbohydrates and reduce the impact of carbohydrates on blood glucose .
  • Methods of Application: The specific methods of application or experimental procedures involve the synthesis of the 5-fluoro-2-oxindole derivatives and then testing their α-glucosidase inhibitory activities .
  • Results or Outcomes: Most synthesized compounds presented potential inhibition on α-glucosidase. Among them, compounds 3d, 3f, and 3i exhibited much better inhibitory activity with IC50 values of 49.89 ± 1.16 μM, 35.83 ± 0.98 μM, and 56.87 ± 0.42 μM, respectively, which were about 10 ∼ 15 folds higher than acarbose (IC50 = 569.43 ± 43.72 μM) .

3. Antiviral Activity

  • Application Summary: Certain indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives, have been reported as potential antiviral agents .
  • Methods of Application: These compounds are synthesized and then tested for their antiviral activity. The specific methods of application or experimental procedures would depend on the specific virus being targeted .
  • Results or Outcomes: In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus . 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

4. E3 Ligase Activation

  • Application Summary: Certain molecules related to 5-Fluoro-2,3-dihydro-1H-isoindole, such as 5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole, are known to activate E3 ligase . E3 ligases are enzymes that ubiquitinate proteins for proteolysis, a process that is crucial for many cellular functions .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific biological process being studied. Generally, these compounds are synthesized and then tested for their ability to activate E3 ligase .
  • Results or Outcomes: The structure of these molecules can be further derivatized via substitution at fluorine or bromine .

5. Antimicrobial Activity

  • Application Summary: Indole derivatives have been found to possess antimicrobial activities, which makes them of interest in the development of new antimicrobial agents .
  • Methods of Application: These compounds are synthesized and then tested for their antimicrobial activity. The specific methods of application or experimental procedures would depend on the specific microorganism being targeted .

6. Anticancer Activity

  • Application Summary: Certain indole derivatives have been reported as potential anticancer agents . For example, 5-fluoro-3-phenyl-1H-indole-2-carbonyl thiosemicarbazide derivatives of indole have shown promising results .
  • Methods of Application: These compounds are synthesized and then tested for their anticancer activity. The specific methods of application or experimental procedures would depend on the specific type of cancer being targeted .
  • Results or Outcomes: In all tested compounds, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide showed potent anticancer activity with IC50 values ranging from 0.4 to 2.1 μg/mL .

properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIALDLZAMTNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564160
Record name 5-Fluoro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2,3-dihydro-1H-isoindole

CAS RN

57584-71-1
Record name 5-Fluoro-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57584-71-1
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Synthesis routes and methods

Procedure details

The procedure of Reference Example 6-(3) was followed using 10.2 g of 2-(p-toluenesulfonyl)-5-fluoroisoindoline, 10 g of phenol, 150 ml of 48% hydrobromic acid, and 25 ml of propionic acid. Purification of the crude product by vacuum distillation gave 5.0 mg of 5-fluoroisoindoline.
Name
2-(p-toluenesulfonyl)-5-fluoroisoindoline
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2,3-dihydro-1H-isoindole
Reactant of Route 2
5-Fluoro-2,3-dihydro-1H-isoindole
Reactant of Route 3
5-Fluoro-2,3-dihydro-1H-isoindole
Reactant of Route 4
5-Fluoro-2,3-dihydro-1H-isoindole
Reactant of Route 5
5-Fluoro-2,3-dihydro-1H-isoindole
Reactant of Route 6
5-Fluoro-2,3-dihydro-1H-isoindole

Citations

For This Compound
1
Citations
DS Huang, EV LeBlanc… - Journal of medicinal …, 2019 - ACS Publications
The molecular chaperone Hsp90, essential in all eukaryotes, plays a multifaceted role in promoting survival, virulence, and drug resistance across diverse pathogenic fungal species. …
Number of citations: 54 pubs.acs.org

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